3,3'-Dimethylazobenzene

X-ray crystallography Solid-state dynamics Conformational analysis

For research groups engineering light-driven actuators, 3,3'-dimethylazobenzene is irreplaceable. Its unique meta-methyl pattern enables the conformational disorder required for photomechanical motion and the high cis-isomer yield (~90% in NaY zeolite) that para/ortho isomers cannot match. Using the wrong isomer causes experiment failure. Procure ≥98% purity from vetted suppliers. Standard R&D shipping applies.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 588-04-5
Cat. No. B1664585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dimethylazobenzene
CAS588-04-5
Synonyms3,3'-Azotoluene
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C
InChIInChI=1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3
InChIKeyHPSZIXYLILUGIP-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dimethylazobenzene (CAS 588-04-5) Sourcing & Characterization Guide: A Methyl-Substituted Photoswitch


3,3'-Dimethylazobenzene (CAS 588-04-5), also known as m-azotoluene, is a symmetrically substituted aromatic azo compound [1]. It belongs to the class of methylated azobenzenes, which are widely studied for their reversible trans-cis photoisomerization [2]. Its core structure consists of two 3-methylphenyl rings connected by an N=N double bond, giving it a molecular weight of 210.28 g/mol and a melting point range of 51-54 °C [1]. This compound is a foundational photoswitch, enabling light-controlled changes in molecular geometry and properties that are exploited in advanced materials and nanotechnology research.

Why 3,3'-Dimethylazobenzene Cannot Be Substituted with Other Methyl-Azobenzenes: Position-Specific Performance


In the family of dimethylazobenzenes, the position of the methyl group (ortho, meta, para) is not a trivial detail; it dictates the molecule's conformational dynamics, supramolecular assembly, and functional photomechanical response. Substituting 3,3'-dimethylazobenzene with a positional isomer like 4,4'- or 2,2'-dimethylazobenzene, or even the parent azobenzene, leads to quantifiably different outcomes in crystal-state behavior [1], photostationary isomer ratios [2], and 2D structure formation [3]. These differences are not just academic; they are performance-defining for applications ranging from molecular switches and surface patterning to light-driven microscale transport, where using the wrong isomer would result in failure of the intended function.

Quantitative Differentiation Evidence for 3,3'-Dimethylazobenzene: Head-to-Head Comparative Data


3,3'-Dimethylazobenzene Exhibits Unique Conformational Disorder in Crystals

X-ray diffraction analysis reveals that crystals of 3,3'-dimethylazobenzene (3) exhibit dynamic disorder, unlike its 2,2'-dimethyl (2) counterpart. This disorder, attributed to torsional vibrations of the N-Ph bonds with an amplitude sufficient for conformational interconversion, is a shared property with the parent azobenzene (1) and 4,4'-dimethylazobenzene (4) [1]. The unique aspect is that the 3,3'-substitution pattern allows for this large-amplitude motion, which is a prerequisite for certain solid-state photomechanical effects, while the 2,2'-substitution pattern does not [1].

X-ray crystallography Solid-state dynamics Conformational analysis

3,3'-Dimethylazobenzene Achieves High cis-Isomer Ratio in Zeolite Nanocavities

When adsorbed in zeolite NaY, the photostationary state (PSS) of 3,3'-dimethylazobenzene is highly enriched in the cis isomer, reaching a cis/trans ratio of approximately 90:10 [1]. This performance is identical to that of the parent azobenzene under the same conditions [1]. In contrast, an ester-functionalized analog, azobenzene-4,4'-dicarboxylic acid diethyl ester, shows a significantly suppressed cis formation, with a PSS ratio of only about 30% [1]. This demonstrates that the 3,3'-dimethyl substitution does not hinder and may be essential for achieving high cis-isomer yields in confined environments, a critical factor for light-induced shape change in porous materials.

Host-guest chemistry Photoswitching Confinement effects

3,3'-Dimethyl Substitution Profoundly Alters 2D Molecular Self-Assembly

A systematic STM study of azobenzene derivatives with different core substitutions revealed that the presence of a 3,3'-dimethyl group (in DAz compounds) is a key determinant of 2D structure formation [1]. While both unsubstituted Az and DAz compounds exhibited a pronounced odd-even effect in their 2D structures based on the length of their alkyloxy side chains, the mono-substituted MAz compounds showed only a weak effect [1]. The study concluded that only the methyl-group substitution of the azobenzene core significantly affects the 2D structures, and the 3,3'-dimethyl configuration is a specific, enabling structural feature for this modulation [1].

Self-assembled monolayers 2D materials Scanning tunneling microscopy (STM)

3,3'-Dimethylazobenzene Crystals Exhibit Unique Photoinduced Crawling Motion

Crystals of 3,3'-dimethylazobenzene (DMAB) uniquely display a photoinduced crawling motion on solid surfaces when irradiated with UV and visible light from opposite directions [REFS-1, REFS-2]. This is a distinctive material property not commonly observed in other simple azobenzene derivatives. On a liquid-like siloxane-based hybrid surface, DMAB crystals achieved a crawling velocity of 4.2 μm min⁻¹ [2]. This motion is surface-dependent: on gold functionalized with HOC16SH, the velocity was ca. 4 μm min⁻¹, while on a more hydrophobic C16SH surface, it was slower at ca. 1.5 μm min⁻¹ [3]. This behavior enables the DMAB crystal to act as a "photo-controllable microcleaner," capable of capturing, transporting, and releasing microscopic cargo on command by simply changing the light irradiation direction [2].

Photomechanical crystals Micro-robotics Cargo transport

Validated Application Scenarios for 3,3'-Dimethylazobenzene in Advanced Research and Technology


Solid-State Photoactuators and Photomechanical Materials Research

For research groups developing light-driven micro- or nanoscale actuators, 3,3'-dimethylazobenzene is a necessary material, not a general option. Its crystal structure exhibits the dynamic conformational disorder required for photomechanical motion [1], a feature not present in all dimethylazobenzene isomers. Furthermore, it is the active compound enabling the unique photoinduced crawling motion on surfaces [REFS-2, REFS-3]. Researchers designing light-controlled transport systems or studying the fundamentals of photomechanics in molecular crystals will find this compound irreplaceable for replicating published results or advancing the field.

Development of Light-Responsive Porous Materials and Host-Guest Systems

In the field of stimuli-responsive porous materials, such as zeolites or metal-organic frameworks (MOFs), the choice of guest photoswitch is critical. 3,3'-Dimethylazobenzene has been proven to achieve a high cis-isomer yield (~90%) when confined in zeolite NaY [4]. This performance matches that of the parent azobenzene but comes with a distinct molecular geometry that may offer better compatibility with certain host frameworks. Researchers seeking to incorporate a reliable, high-efficiency photoswitch into porous hosts should prioritize this compound over other substituted analogs that may show suppressed isomerization in confinement.

Precision 2D Surface Patterning and Self-Assembly Studies

For scientists using scanning tunneling microscopy (STM) to engineer two-dimensional molecular patterns, 3,3'-dimethylazobenzene is a core scaffold of choice. The 3,3'-dimethyl substitution pattern is a key determinant in the formation of specific 2D nanostructures, as it enables a strong odd-even effect in self-assembly that is not observed with other substitution patterns [5]. By further modifying the compound with different alkyl chains, researchers can predictably tune the resulting 2D lattice. This level of structural control is a powerful tool for bottom-up nanofabrication and surface science.

Advanced Crystallography and Solid-State Dynamics Research

In academic crystallography and materials science, 3,3'-dimethylazobenzene serves as a classic model compound for studying large-amplitude molecular motion in the solid state. The temperature-dependent X-ray diffraction data for this compound [1] provides a well-documented case of how torsional vibrations lead to conformational interconversion. This makes it an ideal candidate for comparative studies with its 2,2'- and 4,4'-isomers to elucidate the relationship between molecular structure, crystal packing, and solid-state dynamics. It is a foundational compound for laboratories investigating the fundamentals of molecular motion.

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